Thiourea, 9H-fluoren-2-yl-
Overview
Description
Thiourea, 9H-fluoren-2-yl- is an organosulfur compound that combines the structural features of thiourea and fluorene Thiourea is known for its versatile applications in organic synthesis, while fluorene is a polycyclic aromatic hydrocarbon with significant roles in various chemical and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, 9H-fluoren-2-yl- typically involves the reaction of 9H-fluoren-2-ylamine with thiourea. One common method is the Hantzsch reaction, where 2-chloro-1-(9H-fluoren-2-yl)ethanone is reacted with thiourea in refluxing ethanol . The reaction conditions usually involve maintaining the temperature at reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Thiourea, 9H-fluoren-2-yl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Thiourea, 9H-fluoren-2-yl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino groups in thiourea can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, 9H-fluoren-2-yl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Thiourea, 9H-fluoren-2-yl- involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound’s sulfur atom can also form strong bonds with metal ions, affecting metalloprotein functions and signaling pathways.
Comparison with Similar Compounds
Thiourea, 9H-fluoren-2-yl- can be compared with other thiourea derivatives and fluorene-based compounds:
Thiourea Derivatives: Similar compounds include N-phenylthiourea and N,N’-dimethylthiourea, which also exhibit diverse biological activities.
Fluorene-Based Compounds: Compounds like 2,7-dichloro-9H-fluorene and 9H-fluoren-4-ylthiazole have been studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of Thiourea, 9H-fluoren-2-yl- lies in its combined structural features, which confer distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
9H-fluoren-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-14(17)16-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H3,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQDYBYEKHWWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363112 | |
Record name | Thiourea, 9H-fluoren-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106788-62-9 | |
Record name | Thiourea, 9H-fluoren-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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